molecular formula C6H9F2N B13539499 (2,2-Difluorospiro[2.2]pentan-1-yl)methanamine

(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine

Katalognummer: B13539499
Molekulargewicht: 133.14 g/mol
InChI-Schlüssel: DYRUXJMNGZTDDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine is a fluorinated organic compound known for its unique spirocyclic structure. The presence of fluorine atoms in the molecule enhances its chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorospiro[2.2]pentan-1-yl)methanamine typically involves the reaction of a spirocyclic precursor with fluorinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms into the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atoms in the molecule can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2,2-Difluorospiro[2.2]pentan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule can form strong bonds with target molecules, influencing their structure and function. This interaction can lead to various biological and chemical effects, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: A structurally similar compound with different functional groups.

    (2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride: Another fluorinated spirocyclic compound with a sulfonyl chloride group.

Uniqueness

(2,2-Difluorospiro[22]pentan-1-yl)methanamine is unique due to its specific spirocyclic structure and the presence of fluorine atoms

Eigenschaften

Molekularformel

C6H9F2N

Molekulargewicht

133.14 g/mol

IUPAC-Name

(2,2-difluorospiro[2.2]pentan-1-yl)methanamine

InChI

InChI=1S/C6H9F2N/c7-6(8)4(3-9)5(6)1-2-5/h4H,1-3,9H2

InChI-Schlüssel

DYRUXJMNGZTDDA-UHFFFAOYSA-N

Kanonische SMILES

C1CC12C(C2(F)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.